molecular formula C20H18FN3OS B2551324 (4-((4-Fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone CAS No. 1359224-41-1

(4-((4-Fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone

Cat. No. B2551324
M. Wt: 367.44
InChI Key: LOUYPBWNAJIQDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, (4-((4-Fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone, is a chemical entity that appears to be related to various heterocyclic compounds that have been synthesized and studied for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the quinoline ring and the presence of a fluorophenyl group, are common in medicinal chemistry due to their potential pharmacological properties.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of trifluoromethyl-substituted methanones involves a [3+2] cyclocondensation reaction, starting from isatin and alky(aryl/heteroaryl) ketones, yielding products with up to 95% yield . Similarly, the synthesis of carbamates from 4-aminoquinolines is achieved through a reaction with alkyl chloroformates in the presence of anhydrous potassium carbonate in acetonitrile . These methods suggest that the synthesis of the compound could also involve multi-step reactions, possibly starting from a quinoline derivative and incorporating the thiomorpholino group through a condensation reaction.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the structure of azeto-quinolinone derivatives was determined via spectroscopic and chemical methods , and the crystal structure of a morpholino-indazole derivative was confirmed by single crystal X-ray diffraction . These studies indicate that similar analytical methods could be employed to determine the molecular structure of (4-((4-Fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone.

Chemical Reactions Analysis

The chemical reactivity of such compounds is often explored through their interactions with other chemicals. For instance, the conversion of 4-aminoquinolines to tricyclic compounds and carbamates involves reactions with chloroformates . The presence of functional groups such as amino and methanone in the compound of interest suggests that it may also undergo similar reactions, which could be utilized for further chemical modifications or for probing its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect properties such as solubility, stability, and reactivity. For example, the introduction of a chlorophenyl group in thiazolyl methanone derivatives affects their structural properties and reactivity, as analyzed through density functional theory calculations . The fluorophenyl and thiomorpholino groups in the compound of interest are likely to similarly influence its properties, which could be studied using computational chemistry methods and experimental techniques.

Scientific Research Applications

Antiproliferative Activity Against Cancer Cell Lines

Compounds structurally related to (4-((4-Fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone have shown significant antiproliferative activity against various human cancer cell lines. For instance, derivatives such as 2‐anilino‐3‐aroylquinolines, including compounds with modifications at the fluorophenyl and thiomorpholino groups, have demonstrated remarkable cytotoxic activity against cell lines including HeLa, DU‐145, A549, MDA‐MB‐231, and MCF‐7. These compounds were particularly potent in inhibiting tubulin polymerization, a crucial process for cell division, thus indicating their potential as cancer therapeutics. They have been found to induce cell cycle arrest at the G2/M phase leading to apoptosis, confirmed through flow cytometric analysis, mitochondrial membrane potential assays, Annexin V–FITC assay, and intracellular ROS generation studies. Their mechanism of action involves disrupting tubulin polymerization, with molecular docking studies suggesting efficient binding to β‐tubulin at the colchicine binding site (Srikanth et al., 2016).

Spectroscopic Properties for Biomedical Analysis

Another aspect of research on quinolin-3-yl derivatives focuses on their spectroscopic properties, which can be leveraged for biomedical analysis. For example, compounds incorporating the quinolin-3-yl group have been studied for their electronic absorption, excitation, and fluorescence properties in various solvents. These studies have highlighted the compounds' potential for dual fluorescence with weak charge transfer separation in both non-polar and polar protic/aprotic solvents, suggesting their application as fluorescent labeling reagents or probes in biomedical assays. Theoretical studies using DFT and TD-DFT calculations have provided insight into the compounds' conformations and the effects of substitutions on their electronic properties, which are crucial for designing efficient fluorescent probes for studying biological systems (Al-Ansari, 2016).

Fluorescent Labeling and Sensing

Quinolin-3-yl derivatives have also been explored for their application in fluorescent labeling and sensing. A novel fluorophore derived from this class, with strong fluorescence in a wide pH range of aqueous media, has been identified as promising for biomedical analysis. This fluorophore exhibits a large Stokes' shift in aqueous media, making it suitable for fluorescent labeling reagents in the detection of carboxylic acids, among other applications. Its fluorescence intensity remains stable across a broad pH range, highlighting its versatility for use in diverse biochemical assays (Hirano et al., 2004).

properties

IUPAC Name

[4-(4-fluoroanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3OS/c21-14-5-7-15(8-6-14)23-19-16-3-1-2-4-18(16)22-13-17(19)20(25)24-9-11-26-12-10-24/h1-8,13H,9-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUYPBWNAJIQDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=C(C3=CC=CC=C3N=C2)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((4-Fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.